Biotin-PEG3-Azide

Overview

Description

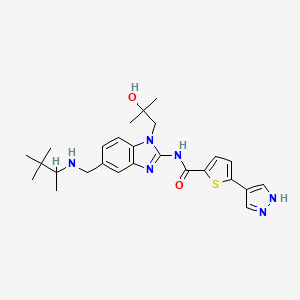

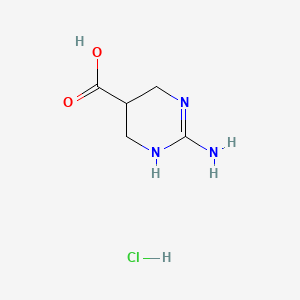

Biotin-PEG3-azide is PEG derivative containing a biotin group and an azide group. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

Thrombomodulin Modification and Thromboresistance

Biotin-PEG3-Azide has been used in rapid modifications of thrombomodulin with derivatives like azide and biotin. This modification enhanced thromboresistance in sterilized commercial ePTFE vascular grafts, showing superior performance compared to commercial heparin-coated grafts in a primate model for acute graft thrombosis (Qu et al., 2014).

Bioconjugation in Polymeric Micelles

Biotin-PEG3-Azide plays a role in the bioconjugation of biotin to the interfaces of polymeric micelles. This process involves self-assembling of azido-containing amphiphilic triblock copolymers in aqueous media, leading to the formation of micelles with functional interfaces, beneficial for biomolecular interactions and drug delivery systems (Wang et al., 2009).

Gold Nanoparticle Probes for Biomarker Detection

Biotin-PEG-linked gold nanoparticle probes have been synthesized for the simultaneous detection of nucleic acids and proteins. These probes facilitate the sensitive detection of biomarkers and are particularly useful in the clinical diagnosis of diseases, offering a versatile platform for detecting multiple biomarker targets in a single sample (Scott et al., 2017).

Nucleic Acid Crosslinking

Biotin-PEG3-Azide has been employed in the development of new probes like AP3B, enhancing the efficiency of nucleic acid crosslinking and biotinylation. This shows improved performance over traditional compounds, making it more effective in labeling DNA in cells with minimal exposure to UV light (Wielenberg et al., 2020).

Enzyme Immobilization on Electrodes

Biotin-PEG3-Azide has been used for immobilizing enzymes on electrodes. A study demonstrated the creation of a streptavidin-based hydrogel using azido-modified streptavidin, which was then used for immobilizing glucose dehydrogenase on electrodes for glucose/O2 fuel cell applications (Matsumoto et al., 2018).

Surface Engineering of Degradable Polymers

Biotin-PEG3-Azide is pivotal in the surface engineering of degradable polymers like PLA-PEG-biotin. These polymers have applications in creating biomimetic surfaces for various biomedical applications, leveraging the interaction between the biotin end group and proteins like avidin (Salem et al., 2001).

Targeted Cancer Therapy

In targeted cancer therapy, biotin-PEG3-Azide is utilized for surface-functionalizing gold nanoparticles with drugs and receptors, showing promise as theranostic agents for cancer treatment without affecting normal cells (Heo et al., 2012).

properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG3-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)